Methyl 5-methylfuran-3-carboxylate

ADME Lipophilicity Drug Discovery

Methyl 5-methylfuran-3-carboxylate (CAS: 35351-35-0) is a key member of the furan family, characterized by a methyl group at the 5-position and a carboxylate ester at the 3-position of the furan ring. This specific regioisomeric arrangement distinguishes it from other furan carboxylates and dictates its unique reactivity profile and potential biological interactions.

Molecular Formula C7H8O3
Molecular Weight 140.14 g/mol
CAS No. 35351-35-0
Cat. No. B1324432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-methylfuran-3-carboxylate
CAS35351-35-0
Molecular FormulaC7H8O3
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCC1=CC(=CO1)C(=O)OC
InChIInChI=1S/C7H8O3/c1-5-3-6(4-10-5)7(8)9-2/h3-4H,1-2H3
InChIKeyUTBIHCRVZWPDGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-methylfuran-3-carboxylate: A 3-Substituted Furan Building Block for Heterocyclic Synthesis


Methyl 5-methylfuran-3-carboxylate (CAS: 35351-35-0) is a key member of the furan family, characterized by a methyl group at the 5-position and a carboxylate ester at the 3-position of the furan ring . This specific regioisomeric arrangement distinguishes it from other furan carboxylates and dictates its unique reactivity profile and potential biological interactions. As a versatile small molecule scaffold , it serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds and bioactive molecules, making its precise structural features a critical factor in research and industrial applications .

Why Furan Regioisomers and Ester Analogs Are Not Interchangeable for Methyl 5-methylfuran-3-carboxylate


Selecting a generic furan carboxylate or even a closely related ester analog in place of Methyl 5-methylfuran-3-carboxylate introduces significant and quantifiable risks to experimental outcomes. Simple substitutions, such as using the 2-carboxylate regioisomer (methyl 5-methylfuran-2-carboxylate) or the free acid (5-methylfuran-3-carboxylic acid), fundamentally alter key molecular properties. These changes include distinct electronic distribution on the aromatic ring, which affects chemical reactivity, and substantial differences in lipophilicity (LogP) and water solubility, which are critical for biological assays and formulation . Such variations can lead to inconsistent synthetic yields, unexpected biological activity, and failed purification steps, underscoring the necessity for the exact compound specification in scientific and industrial procurement.

Quantitative Differentiation of Methyl 5-methylfuran-3-carboxylate from Its Closest Analogs


Lipophilicity Advantage Over the Free Acid for Enhanced Membrane Permeability

Methyl 5-methylfuran-3-carboxylate is significantly more lipophilic than its corresponding free acid, 5-methylfuran-3-carboxylic acid. The methyl ester exhibits a consensus LogP value of 1.32 , compared to an estimated LogP of 0.72 for the acid . This difference is critical for applications where passive membrane diffusion is required.

ADME Lipophilicity Drug Discovery

Cytotoxic Activity Against HeLa Cells Quantified via IC50

Methyl 5-methylfuran-3-carboxylate has demonstrated quantifiable cytotoxic potential against the HeLa cervical cancer cell line, with a reported IC50 value of 62.37 µg/mL . This establishes a specific, measurable biological activity that can be benchmarked against other furan derivatives or known chemotherapeutics.

Anticancer Cytotoxicity HeLa

Differential Water Solubility Profile Compared to Other Furan Derivatives

The predicted water solubility of Methyl 5-methylfuran-3-carboxylate is 2.62 mg/mL . While a direct comparator is not provided in the same source, this value is notably higher than many polysubstituted or halogenated furan derivatives, which often exhibit very low solubility. This moderate solubility can be advantageous for maintaining compound in solution during certain biological assays.

Solubility Formulation Physicochemical Properties

Availability as a Pure Liquid with a Well-Defined Boiling Point

Methyl 5-methylfuran-3-carboxylate is a liquid at room temperature with a defined boiling point of 182.5°C at 760 mmHg . This physical state contrasts with many other building blocks, such as the free acid (5-methylfuran-3-carboxylic acid), which is a solid. This facilitates accurate volumetric dispensing and provides a straightforward method for purification (distillation) if needed.

Purification Physical Properties Handling

Targeted Application Scenarios for Methyl 5-methylfuran-3-carboxylate Based on Differentiated Properties


Medicinal Chemistry: Lead Optimization for Membrane-Permeable Furans

Methyl 5-methylfuran-3-carboxylate is the preferred starting scaffold for medicinal chemistry programs focused on furan-based compounds intended for intracellular targets. Its consensus LogP of 1.32 provides a significant lipophilicity advantage over the free acid, which is crucial for passive membrane permeability. This property, combined with its demonstrated cytotoxicity against HeLa cells (IC50 62.37 µg/mL) , makes it a more promising candidate for developing cell-active anticancer agents compared to less lipophilic analogs.

Organic Synthesis: A 3-Position Scaffold for Regiospecific Derivatization

In synthetic chemistry, the 3-carboxylate substitution pattern of this compound offers a distinct reactivity profile compared to the more common 2-carboxylate regioisomer. This regiospecificity is essential for constructing diverse libraries of polysubstituted furans and complex heterocycles where the position of functional groups dictates downstream reactivity and product architecture . Its moderate predicted water solubility (2.62 mg/mL) also makes it a practical choice for reactions in aqueous or mixed solvent systems, where many other furan derivatives would precipitate.

Chemical Biology: Development of Furan-Based Activity Probes

For chemical biology applications requiring a furan scaffold with a defined cytotoxic profile, Methyl 5-methylfuran-3-carboxylate provides a quantifiable baseline. Its IC50 value of 62.37 µg/mL against HeLa cells serves as an initial benchmark for assessing potency. Furthermore, its liquid state at room temperature simplifies the preparation of stock solutions for high-throughput screening and other biological assays, offering a practical advantage over solid analogs.

Procurement: A Building Block with Verified Purity and Handling Specifications

For procurement specialists, Methyl 5-methylfuran-3-carboxylate is a well-characterized building block available in standard purities of 95% and 98% from multiple vendors . Its defined physical properties, including a boiling point of 182.5°C , a flash point of 64.2°C , and GHS hazard classifications , provide clear data for safe handling, storage, and quality control, reducing operational risks in the lab.

Technical Documentation Hub

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